molecular formula C18H20INO3 B582129 25I-NBOMe imine analog CAS No. 1798423-73-0

25I-NBOMe imine analog

Cat. No. B582129
CAS RN: 1798423-73-0
M. Wt: 425.266
InChI Key: XFKJLNFJWQOJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25I-NBOMe imine analog, also known as 25I-NBOMe imine analog, is a useful research compound. Its molecular formula is C18H20INO3 and its molecular weight is 425.266. The purity is usually 95%.
BenchChem offers high-quality 25I-NBOMe imine analog suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 25I-NBOMe imine analog including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKJLNFJWQOJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NCCC2=CC(=C(C=C2OC)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001344936, DTXSID001346699
Record name N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzylidene)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzylidene)ethanamine

CAS RN

1798423-73-0, 2177287-33-9
Record name N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzylidene)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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